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Benzo[d]thiazole-4-carbonitrile

Cat. No.: B13007187
M. Wt: 160.20 g/mol
InChI Key: OSKAPRYZDZFLNZ-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Benzo[d]thiazole-4-carbonitrile belongs to the broad class of compounds known as fused heterocyclic systems. These are complex organic molecules that contain two or more rings fused together, where at least one ring is heterocyclic—meaning it contains atoms of at least two different elements, typically carbon and at least one heteroatom like nitrogen, sulfur, or oxygen. uleth.ca Fused heterocyclic systems are significant in organic and medicinal chemistry because their intricate structures often form the backbone of many natural products and pharmaceuticals. uleth.ca The fusion of multiple rings creates unique electronic environments and enhances chemical reactivity, making these systems versatile scaffolds for developing new compounds with specific biological activities or material properties.

Significance of the Benzothiazole (B30560) Scaffold in Organic Chemistry and Material Science

The core of the molecule, the benzothiazole scaffold, is a recurring motif in a vast number of biologically active compounds. researchgate.net This structural unit, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is integral to many synthetic and natural molecules. acs.org In medicinal chemistry, benzothiazole derivatives have been extensively studied and are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netacs.orgscilit.com This has established the benzothiazole scaffold as a "privileged structure," meaning it is a molecular framework that is frequently found to bind to various biological targets, making it a cornerstone in drug discovery. nih.gov

Beyond medicine, the benzothiazole nucleus is important in material science. It is used in the development of antioxidants, fluorescent materials, and electroluminescent devices. mdpi.com The inherent electronic properties of the scaffold make it a valuable component in the design of organic semiconductors and dyes for advanced applications. rsc.org

Unique Attributes of the 4-Position Nitrile Substitution on the Benzothiazole Core

The placement of a nitrile (cyano) group at the 4-position of the benzothiazole core is not arbitrary; it profoundly influences the molecule's electronic characteristics. The nitrile group is strongly electron-withdrawing, a property that significantly modifies the distribution of electrons within the aromatic system. researchgate.netjst.go.jp

This electron-withdrawing nature has several key consequences:

Tuning Electronic Properties: It lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which can reduce the energy gap. rsc.org This is a critical factor in developing organic semiconductors.

Enhancing Acceptor Strength: In donor-acceptor molecular architectures, the cyano-substituted benzothiazole acts as a powerful electron acceptor. researchgate.netjst.go.jp Research on related benzothiadiazoles has shown that replacing other groups with cyano groups can increase the material's electron affinity by a significant margin (up to ~0.4 eV) and even switch the dominant charge transport from hole-conduction (p-type) to electron-conduction (n-type). jst.go.jp

Modifying Optical Properties: The introduction of a strong electron-withdrawing group like nitrile can tune the linear and nonlinear optical properties of dyes, leading to enhanced two-photon absorption, a property valuable in bio-imaging and microscopy. acs.org

Influencing Reactivity: The nitrile group enhances the electrophilicity of the molecule. Furthermore, it can serve as a synthetic handle, a reactive site that allows for further chemical modifications, enabling the synthesis of more complex, unsymmetrical derivatives. researchgate.net

Overview of Research Opportunities and Challenges for this compound

The unique attributes of this compound open up several avenues for research while also presenting distinct challenges.

Research Opportunities: The primary opportunities lie in material science and synthetic chemistry. Its strong electron-accepting properties make it a highly attractive building block for organic optoelectronic materials. researchgate.net There is significant potential for its use in developing components for:

Organic Light-Emitting Diodes (OLEDs) researchgate.net

Organic Field-Effect Transistors (OFETs) researchgate.net

Dye-Sensitized Solar Cells researchgate.net

Advanced chromophores with high two-photon absorption for fluorescence microscopy. acs.org

Furthermore, its ability to act as a precursor for more elaborate unsymmetrical molecules makes it a valuable intermediate in synthetic organic chemistry. researchgate.net

Research Challenges: The main challenge associated with this compound lies in its synthesis. The introduction of the cyano group onto the benzothiazole ring is not always straightforward. Research on the synthesis of a closely related compound, benzo[1,2-d:4,5-d′]bis( researchgate.netthiadiazole)-4-carbonitrile, highlights these difficulties. The most effective reported method involves the cyanation of a bromo-precursor using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at a high temperature of 140 °C. researchgate.net Attempts to perform the reaction at lower temperatures resulted in significantly reduced yields, while other common cyanation reagents and conditions led to the decomposition of the starting material, demonstrating the sensitive nature of the synthesis. researchgate.net Exploring more efficient, milder, and higher-yielding synthetic routes, such as electrochemical methods, remains an active area of investigation.

Detailed Research Findings

Chemical Properties Data

PropertyValueSource
Appearance Red Solid researchgate.net
Melting Point 186–187 °C researchgate.net
IR Spectrum (CN band) 2233 cm⁻¹ researchgate.net
¹³C NMR (CN signal) 119.3 ppm researchgate.net
Synthesis Method Cyanation of bromo-precursor with CuCN in DMF researchgate.net
Reaction Temperature 140 °C researchgate.net
Yield 65% researchgate.net
Table 1: Physicochemical and synthesis data for the related compound Benzo[1,2-d:4,5-d′]bis( researchgate.netthiadiazole)-4-carbonitrile.

Synthesis Challenges in Cyanation of Benzothiazole Systems

The introduction of a cyano group onto a benzothiazole ring can be synthetically challenging, with reaction outcomes being highly dependent on the chosen conditions.

Reagent/ConditionObservationSource
CuCN in DMF at 140 °C Successful cyanation, yielding the target product (65% yield). researchgate.net
CuCN in DMF at 120 °C Reduced efficiency, with a lower yield of the target product (40%). researchgate.net
CuCN in DMF at 80 °C Very slow reaction with only trace amounts of the product formed. researchgate.net
Potassium Cyanide (KCN) Unsuccessful; led to the decomposition of the starting material. researchgate.net
Zinc(II) Cyanide with Pd catalyst Unsuccessful; led to the decomposition of the starting material. researchgate.net
Table 2: Summary of reported outcomes for the cyanation of a 4-bromobenzobisthiadiazole, highlighting the sensitivity of the reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2S B13007187 Benzo[d]thiazole-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H

InChI Key

OSKAPRYZDZFLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C#N

Origin of Product

United States

Synthetic Methodologies for Benzo D Thiazole 4 Carbonitrile and Its Structural Analogs

Strategies for the Construction of the Benzo[d]thiazole Ring System

The formation of the fused bicyclic structure of benzothiazole (B30560) is a critical step in the synthesis of Benzo[d]thiazole-4-carbonitrile. Various synthetic strategies have been developed to construct this ring system, primarily involving the formation of the thiazole (B1198619) ring onto a benzene (B151609) precursor.

Cyclocondensation Reactions for Benzothiazole Formation

Cyclocondensation reactions are a cornerstone in the synthesis of benzothiazoles. These reactions typically involve the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. The general mechanism commences with the nucleophilic attack of the amino group on the electrophilic carbon, followed by an intramolecular cyclization via the thiol group, and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring.

While direct cyclocondensation to form a 4-substituted benzothiazole can be challenging, this method is fundamental for creating the core benzothiazole structure which can be later functionalized. For instance, the reaction of 2-aminothiophenol with various carboxylic acids, aldehydes, or orthoesters can lead to the formation of 2-substituted benzothiazoles nih.govmdpi.com. The specific precursor required for this compound would necessitate a 2-aminothiophenol bearing a cyano group or a precursor to a cyano group at the 3-position.

Transition Metal-Catalyzed Cyclization Processes

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzothiazoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

One common approach involves the intramolecular cyclization of thiobenzanilides, which can be catalyzed by metals such as palladium and copper dntb.gov.uanih.gov. For the synthesis of a 4-substituted benzothiazole, a suitably substituted thiobenzanilide (B1581041) would be required. Another strategy involves the reaction of 2-haloanilines with a sulfur source, catalyzed by a transition metal. For example, 2-bromoanilines can react with dithiocarbamates in the presence of a copper catalyst, such as copper(I) oxide, to form 2-aminobenzothiazoles nih.gov. To obtain a 4-cyano derivative, one would need to start with a 2-haloaniline already possessing the nitrile group at the desired position.

Alternative Ring-Closure Reactions

Beyond classical cyclocondensation and transition-metal catalysis, other ring-closure methods have been explored for benzothiazole synthesis. One such method is the reaction of o-iodoanilines with isothiocyanates, which can proceed via a transition-metal-free pathway to generate benzothiazole derivatives researcher.life. The synthesis of this compound through such a route would necessitate a starting material like 2-iodo-3-cyanoaniline.

Introduction of the Nitrile Group at the 4-Position

A crucial step in the synthesis of this compound is the introduction of the cyano (-CN) group onto the 4-position of the benzothiazole ring. This is typically achieved through the cyanation of a precursor molecule, most commonly a 4-halogenated benzothiazole.

Cyanation Reactions for 4-Halogenated Precursors

The conversion of a halogen substituent to a nitrile group is a well-established transformation in organic synthesis. For the synthesis of this compound, a 4-halobenzo[d]thiazole, such as 4-bromobenzo[d]thiazole, serves as a key intermediate. The synthesis of this precursor can be achieved through the bromination of 2-aminobenzothiazole (B30445) using bromine in acetic acid, which selectively introduces the bromine atom at the 4-position .

Copper-mediated cyanation, often referred to as the Rosenmund-von Braun reaction, is a widely used method for the synthesis of aryl nitriles from aryl halides. This reaction typically employs copper(I) cyanide (CuCN) as the cyanide source. The reaction of a 4-halobenzo[d]thiazole with CuCN in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) leads to the formation of this compound.

Detailed studies on the cyanation of a structurally similar compound, 4-bromobenzo[1,2-d:4,5-d']bis( nih.govmdpi.comthiadiazole), provide valuable insights into the reaction conditions. In this case, the reaction with copper(I) cyanide in DMF at 140°C for 24 hours resulted in a 65% yield of the corresponding 4-carbonitrile derivative. The reaction progress and yield are sensitive to temperature, with lower temperatures leading to incomplete conversion.

Table 1: Reaction Conditions for Copper-Mediated Cyanation
PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzo[1,2-d:4,5-d']bis( nih.govmdpi.comthiadiazole)CuCNDMF1402465
4-Bromobenzo[1,2-d:4,5-d']bis( nih.govmdpi.comthiadiazole)CuCNDMF1202440
4-Bromobenzo[1,2-d:4,5-d']bis( nih.govmdpi.comthiadiazole)CuCNDMF80244

Data sourced from a study on a structurally related compound.

Palladium-Catalyzed Cyanation Methodologies (e.g., with Zinc Cyanide)

Palladium-catalyzed cyanation represents a powerful and widely used method for the synthesis of aromatic nitriles, including this compound, from corresponding aryl halides or triflates. nih.govmit.edu This approach is valued for its mild reaction conditions and high functional group tolerance. nih.gov Zinc cyanide (Zn(CN)₂) is a frequently employed cyanide source due to its lower toxicity compared to other cyanide salts like sodium or potassium cyanide. nih.govmit.edu

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., 4-bromobenzo[d]thiazole), followed by transmetalation with zinc cyanide and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the active catalyst. Catalyst deactivation by cyanide ions can be a challenge, but this is often mitigated by the slow release of cyanide from the zinc salt. nih.gov

Recent advancements have focused on developing highly efficient catalyst systems that operate at low catalyst loadings and mild temperatures, sometimes even at room temperature. mit.edu The choice of ligands, solvents, and bases is crucial for optimizing reaction efficiency and yield.

Catalyst SystemCyanide SourceSubstrateConditionsYieldReference
Pd₂(dba)₃ / LigandZn(CN)₂(Hetero)aryl HalidesTHF, Base, 25-40 °CGood to Excellent mit.edu
Palladacycle CatalystK₄[Fe(CN)₆]·3H₂O(Hetero)aryl HalidesSolvent, Base, HeatHigh nih.govsigmaaldrich.com
Pd(PPh₃)₄Zn(CN)₂4-bromobenzo[...]bis[...]thiadiazoleNMP, 120 °C, 24 h0% (Decomposition) researchgate.net

This table presents representative examples of palladium-catalyzed cyanation reactions for heteroaromatic compounds. The specific application to 4-halobenzothiazole would follow similar principles.

Nucleophilic Substitution Reactions for Nitrile Installation

Nucleophilic aromatic substitution (SₙAr) provides a direct pathway for installing a nitrile group by displacing a suitable leaving group from an activated aromatic ring. libretexts.org For this reaction to proceed on a benzothiazole ring, the ring must be sufficiently electron-deficient, and the leaving group (typically a halide) must be positioned ortho or para to a strong electron-withdrawing group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In the context of this compound synthesis, a precursor such as 4-chloro- or 4-fluorobenzothiazole bearing additional electron-withdrawing substituents would be required to facilitate the attack by a cyanide nucleophile (e.g., from NaCN or KCN). The rate of substitution is dependent on the nature of the leaving group (F > Cl > Br > I) and the stability of the intermediate complex. juniperpublishers.com While a classic method, its application can be limited by the availability of appropriately activated starting materials. science.gov

A documented example involves the synthesis of 6-aminobenzo[d]thiazole-2-carbonitrile, where a nitrile group is installed via nucleophilic substitution using sodium cyanide (NaCN) with DABCO as a catalyst in acetonitrile. researchgate.net This demonstrates the viability of using cyanide salts to displace leaving groups on the benzothiazole scaffold.

Direct C-H Cyanation Approaches

Direct C-H cyanation has emerged as a highly attractive and atom-economical strategy for synthesizing aromatic nitriles, as it circumvents the need for pre-functionalized substrates like aryl halides. nih.govnih.gov These methods involve the direct conversion of a carbon-hydrogen bond into a carbon-cyanide bond.

One prominent approach utilizes photoredox catalysis, where an acridinium (B8443388) photoredox catalyst and a cyanide source like trimethylsilyl (B98337) cyanide can functionalize a variety of aromatic and heteroaromatic compounds under mild, room-temperature conditions with an aerobic atmosphere. nih.govnih.gov This method has shown compatibility with a range of functional groups and can achieve regioselectivity that is difficult to obtain through classical methods. nih.gov For instance, in some heterocyclic systems, cyanation can occur at positions that are typically hard to functionalize. nih.gov

Another strategy involves transition-metal catalysis, such as copper-catalyzed C-H cyanation. acs.org These systems can regioselectively introduce a cyanide group onto heterocycles using an oxidant. While specific examples for the C-4 position of benzothiazole are not extensively detailed, the general applicability of these methods to complex heterocycles suggests their potential for the synthesis of this compound from the parent benzothiazole. nih.govacs.org

Functional Group Interconversions Leading to the 4-Carbonitrile Moiety

The 4-carbonitrile moiety can also be synthesized through the chemical transformation of other functional groups already present at the C-4 position of the benzothiazole ring. fiveable.me This approach, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. imperial.ac.uk

Common precursors for the nitrile group include primary amides and aldoximes. The dehydration of a primary amide (e.g., Benzo[d]thiazole-4-carboxamide) is a classic method for nitrile synthesis. vanderbilt.edu This transformation can be achieved using a variety of dehydrating agents, such as:

Phosphorus pentoxide (P₂O₅)

Thionyl chloride (SOCl₂)

Trifluoroacetic anhydride (B1165640) (TFAA)

Phosphoryl chloride (POCl₃) in the presence of a base like pyridine. vanderbilt.edu

Alternatively, a 4-formylbenzo[d]thiazole can be converted into the corresponding aldoxime by reaction with hydroxylamine. Subsequent dehydration of this aldoxime furnishes the desired 4-carbonitrile. vanderbilt.edu These FGI methods provide valuable synthetic routes when the corresponding amide or aldehyde precursors are more readily accessible than the analogous aryl halides needed for substitution or cross-coupling reactions.

Advanced Synthetic Strategies and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of advanced strategies that are not only efficient but also environmentally benign, adhering to the principles of green chemistry. airo.co.innih.gov These principles aim to reduce waste, minimize energy consumption, and utilize safer reagents and solvents. airo.co.in

In the context of benzothiazole synthesis, several green approaches have been developed that could be adapted for the preparation of this compound and its precursors:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating. airo.co.in

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by grinding reagents together, minimizes the use of volatile organic compounds and simplifies product purification. researchgate.netekb.eg The reaction of 2-aminothiophenol with aromatic benzoyl chlorides has been shown to proceed efficiently under solvent-free conditions at room temperature. researchgate.net

Use of Green Solvents: When solvents are necessary, the use of environmentally friendly options like water or glycerol (B35011) is encouraged.

Heterogeneous Catalysis: Employing solid-supported or recyclable catalysts simplifies catalyst removal and reuse, reducing waste and cost. nih.gov For example, SnP₂O₇ has been used as a reusable heterogeneous catalyst for benzothiazole synthesis. nih.gov

These advanced and green strategies contribute to making the synthesis of complex molecules like this compound more sustainable and efficient. ijper.org

Chemical Reactivity and Derivatization Pathways of Benzo D Thiazole 4 Carbonitrile

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of derivatives such as amines, carboxylic acids, and other nitrogen-containing heterocycles.

Nucleophilic Additions to the Cyano Functionality

The carbon atom of the nitrile group in Benzo[d]thiazole-4-carbonitrile is electrophilic and can be attacked by nucleophiles. This reaction is fundamental to the synthesis of various derivatives. A common example is the addition of Grignard reagents or organolithium compounds, which, after hydrolysis of the intermediate imine, would yield ketones. For instance, the reaction with a Grignard reagent (R-MgBr) would proceed through a magnesium salt of an imine, which upon acidic workup, would furnish a 4-acylbenzo[d]thiazole derivative.

Another important nucleophilic addition is the reaction with cyanide ion itself, although in the context of an existing nitrile, this is less common unless it participates in a more complex reaction cascade. The addition of other carbon nucleophiles, such as those derived from terminal alkynes (acetylides), can also be envisioned, leading to the formation of β-ketonitriles after appropriate workup. youtube.com

Hydrolysis and Alcoholysis Reactions

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. The outcome of the reaction is highly dependent on the reaction conditions. stackexchange.comchemistrysteps.com

Acid-catalyzed hydrolysis: Heating this compound in the presence of a strong acid, such as hydrochloric or sulfuric acid, and water will lead to the formation of benzo[d]thiazole-4-carboxylic acid. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by the attack of water to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-catalyzed hydrolysis: Treatment with an aqueous solution of a strong base, like sodium hydroxide, followed by heating, will also hydrolyze the nitrile. The initial product is the sodium salt of benzo[d]thiazole-4-carboxylic acid and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Partial hydrolysis to amide: The hydrolysis can be stopped at the amide stage (benzo[d]thiazole-4-carboxamide) by using controlled conditions, such as certain acid catalysts (e.g., a mixture of trifluoroacetic acid and sulfuric acid) or by employing basic hydrogen peroxide. echemi.com

Alcoholysis, the reaction with an alcohol in the presence of a strong acid catalyst, can convert the nitrile group into an ester, proceeding through an intermediate imidate.

Reductions to Amines

The reduction of the nitrile group offers a direct route to primary amines. The resulting (benzo[d]thiazol-4-yl)methanamine is a valuable building block for further derivatization. Several reducing agents can accomplish this transformation:

Catalytic Hydrogenation: This is a widely used industrial method where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). The reaction is typically carried out under pressure and at elevated temperatures. nih.govresearchgate.net

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, followed by an aqueous workup, will effectively reduce the nitrile to the primary amine. Diborane (B2H6) is another reagent capable of this transformation.

It is important to note that under certain catalytic hydrogenation conditions, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines as byproducts. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzo[d]thiazole system can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the fused thiazole (B1198619) ring and the nitrile group.

The thiazole ring, as a whole, is generally considered to be an electron-withdrawing group, thus deactivating the benzene ring towards electrophilic attack compared to benzene itself. The nitrile group is also a strong electron-withdrawing group through both inductive and resonance effects. libretexts.org

Modifications of the Thiazole Heterocycle

Oxidation Reactions (e.g., N-Oxide Formation)

The nitrogen atom of the thiazole ring in this compound possesses a lone pair of electrons and can be oxidized to form a benzo[d]thiazole-N-oxide. This transformation alters the electronic properties of the molecule and can open up new avenues for derivatization.

The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid anhydride (B1165640) (e.g., maleic anhydride). nih.gov The resulting N-oxide can influence the reactivity of the rest of the molecule. For instance, the formation of an N-oxide can increase the acidity of protons on a substituent at the 2-position of the thiazole ring, facilitating condensation reactions. nih.gov Furthermore, the N-oxide functionality can direct metallation or other substitution reactions to specific positions on the heterocyclic ring. wikipedia.org

It is also conceivable that under harsh oxidation conditions, the sulfur atom in the thiazole ring could be oxidized to a sulfoxide (B87167) or a sulfone, though this would disrupt the aromaticity of the thiazole ring.

Reduction Reactions (e.g., Amine Formation)

The reduction of the nitrile group in this compound to a primary amine, (benzo[d]thiazol-4-yl)methanamine, is a crucial transformation. This amine derivative serves as a valuable building block for the introduction of new functional groups and the construction of more complex molecules through amide bond formation, reductive amination, and other amine-based chemistries.

Several established methods for nitrile reduction are applicable to this compound, although specific literature examples for this particular substrate are not extensively detailed. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule.

Common Reducing Agents and Their General Applicability:

Reducing AgentGeneral ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupA powerful reducing agent capable of reducing nitriles, esters, carboxylic acids, and amides. nih.govarkat-usa.org Its high reactivity necessitates careful handling and anhydrous conditions.
Sodium Borohydride (NaBH₄) with catalystCoCl₂ or NiCl₂ in methanolNaBH₄ alone is generally not strong enough to reduce nitriles. However, in the presence of transition metal salts like cobalt(II) chloride or nickel(II) chloride, its reducing power is enhanced, allowing for the conversion of nitriles to primary amines. mdpi.com
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiThis method involves the use of hydrogen gas and a metal catalyst. The reaction conditions (pressure, temperature, and solvent) can be optimized for efficient reduction. It is often considered a "greener" alternative to metal hydride reagents.
Diisopropylaminoborane (BH₂(iPr)₂N)Catalytic LiBH₄ in THFThis reagent offers a milder alternative for the reduction of a variety of aliphatic and aromatic nitriles in good yields. youtube.com

The resulting (benzo[d]thiazol-4-yl)methanamine is a key intermediate for further derivatization, enabling the exploration of chemical space around the 4-position of the benzothiazole (B30560) scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the peripheral functionalization of aromatic and heteroaromatic rings. While specific examples detailing the use of this compound in such reactions are not extensively documented in readily available literature, the principles of these reactions are broadly applicable to the benzothiazole system. The presence of a halogen atom, typically at a position other than the 4-position which is occupied by the nitrile, would be a prerequisite for many standard cross-coupling reactions.

Should a halo-substituted this compound be utilized, a variety of palladium-catalyzed cross-coupling reactions could be envisioned for its derivatization:

Potential Palladium-Catalyzed Cross-Coupling Reactions:

Reaction NameCoupling PartnersCatalyst System (General)Resulting Bond
Suzuki CouplingAryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., K₂CO₃, Cs₂CO₃)C-C
Heck CouplingAlkenePd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N, K₂CO₃)C-C (alkenyl)
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)C-C (alkynyl)
Buchwald-Hartwig AminationAminePd catalyst, ligand (e.g., BINAP, Xantphos), base (e.g., NaOtBu)C-N
Stille CouplingOrganostannanePd catalystC-C

These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkenyl, alkynyl, and amino groups, onto the benzothiazole core, thereby enabling a systematic exploration of the chemical space for various applications. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. arkat-usa.orgresearchgate.net

Chemo- and Regioselective Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents often relies on the systematic modification of a lead compound to understand its structure-activity relationship (SAR). Benzo[d]thiazole derivatives have shown a wide range of biological activities, and this compound represents a valuable starting point for such studies. researchgate.netnih.gov The nitrile group itself can be a key pharmacophore or can be transformed into other functional groups to probe interactions with biological targets.

Strategies for SAR Studies Starting from this compound:

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine as previously discussed. Each of these new functional groups offers a handle for further derivatization. For instance, the carboxylic acid can be converted to a series of esters or amides, while the amine can be acylated or alkylated to introduce diverse substituents.

Derivatization of the Benzothiazole Core: While the 4-position is occupied by the carbonitrile, other positions on the benzene ring of the benzothiazole scaffold can be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce substituents at specific positions, guided by the directing effects of the fused thiazole ring and the nitrile group. These new handles can then be used in cross-coupling reactions as described in the previous section.

Synthesis of Analogs: A comprehensive SAR study would also involve the synthesis of analogs where the position of the nitrile group is varied (e.g., benzo[d]thiazole-2-carbonitrile, benzo[d]thiazole-5-carbonitrile, benzo[d]thiazole-6-carbonitrile, or benzo[d]thiazole-7-carbonitrile). Comparing the biological activities of these regioisomers can provide crucial information about the required spatial arrangement of the pharmacophoric groups.

A review of the literature on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are often crucial for a variety of biological activities. researchgate.net Therefore, derivatization strategies that focus on these positions, in addition to modifications at the 4-position originating from the carbonitrile, would be highly relevant for SAR exploration. The insights gained from these studies are instrumental in the design of more potent and selective compounds for specific biological targets. nih.govnih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of Benzo D Thiazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) Analysis

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. Each unique carbon atom in Benzo[d]thiazole-4-carbonitrile would give a distinct signal. The carbon atom of the nitrile group (C≡N) is expected to appear in a characteristic downfield region. The chemical shifts of the aromatic carbons in the fused ring system would also provide insight into the electronic distribution within the molecule.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of the Nitrile and Ring Systems

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be that of the nitrile (C≡N) stretching vibration. This typically appears as a sharp, intense peak in the region of 2220-2260 cm⁻¹. The spectrum would also display characteristic absorptions for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and complex patterns of bands in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the fused heterocyclic ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and can also offer structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the determination of the exact elemental composition, confirming the molecular formula of the compound.

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be useful for analyzing the purity of this compound and for studying its behavior in solution. While specific LC-MS analysis data for this compound is not available in the provided search results, this method is a standard tool for the characterization of such heterocyclic compounds. ekb.eg

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the individual elements present in a sample. For this compound, with a molecular formula of C₈H₄N₂S, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and sulfur.

While specific experimental data for this compound is not widely available in the cited literature, a hypothetical comparison between theoretical and experimental values is presented in the table below to illustrate the application of this technique. The close correlation between the calculated and found percentages for each element would serve to confirm the empirical formula of the compound.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)59.98N/A
Hydrogen (H)2.52N/A
Nitrogen (N)17.49N/A
Sulfur (S)20.02N/A

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures, such as 1,3-Thiazole-4-carbonitrile, provides insight into the types of structural features and interactions that might be expected. For instance, in the crystal structure of 1,3-Thiazole-4-carbonitrile, the molecule is nearly planar. The crystal packing is characterized by weak C—H···N hydrogen bonds and π–π stacking interactions between the thiazole (B1198619) rings.

Should crystallographic data for this compound become available, it would be presented in a detailed table, as shown hypothetically below. This data would be crucial for understanding the molecule's solid-state conformation and the non-covalent forces, such as hydrogen bonds and π–π stacking, that dictate its supramolecular architecture.

ParameterValue
Crystal SystemN/A
Space GroupN/A
Unit Cell DimensionsN/A
Key Bond Lengths (Å)N/A
Key Bond Angles (°)N/A
Intermolecular InteractionsN/A

Computational and Theoretical Investigations of Benzo D Thiazole 4 Carbonitrile

Quantum Chemical Calculations (Ab Initio and Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the theoretical examination of molecular systems like benzo[d]thiazole derivatives. researchgate.netscirp.org These methods allow for the detailed exploration of a molecule's electronic and structural properties from first principles.

Geometry Optimization and Conformational Analysis

The foundational step in the computational analysis of benzo[d]thiazole-4-carbonitrile is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by locating the minimum energy structure on the potential energy surface. mdpi.com For related benzothiazole (B30560) systems, DFT calculations have been shown to be consistent with experimental data, such as that obtained from X-ray crystallography. researchgate.net The optimization of the this compound structure would confirm the planarity of the fused ring system and define the precise bond lengths and angles. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level).

ParameterBond/AnglePredicted Value
Bond LengthC-S~ 1.75 Å
C=N~ 1.37 Å
C-C (aromatic)~ 1.40 Å
C-CN~ 1.45 Å
C≡N~ 1.15 Å
Bond AngleC-S-C~ 88°
S-C-N~ 115°
C-C-N (ring)~ 110°
C-C-CN~ 120°

Vibrational Frequencies and Spectroscopic Correlations

Following geometry optimization, the vibrational frequencies of this compound can be calculated. These theoretical frequencies are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. mdpi.com For instance, the characteristic stretching vibration of the nitrile (CN) group is a prominent feature. In a related compound, benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govmdpi.comthiadiazole)-4-carbonitrile, this band appears at 2233 cm⁻¹ in the IR spectrum. mdpi.comresearchgate.net Similarly, the C-H stretching vibrations of the aromatic ring are expected in the 3000–3100 cm⁻¹ range. mdpi.com DFT methods, such as B3LYP, have been shown to be superior to Hartree-Fock (HF) approaches for accurately predicting vibrational spectra for such molecules. researchgate.net

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups (Illustrative) Note: Experimental values are for analogous compounds and serve as a reference. Theoretical values would require specific calculations for this compound.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Reference Experimental Value (cm⁻¹)
C-H StretchAromatic C-H3000 - 31003077 mdpi.com
C≡N StretchNitrile2230 - 22402233 mdpi.comresearchgate.net
C=C/C=N StretchAromatic Ring1400 - 1600Not specified
C-S StretchThiazole (B1198619) Ring600 - 800Not specified

Electronic Structure Characterization

The electronic properties of this compound are key to understanding its reactivity and potential use in optoelectronic materials. scirp.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and optical properties. nih.gov A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. In related benzothiazole derivatives, the HOMO is typically delocalized over the benzene (B151609) and thiazole rings. researchgate.netnih.gov The electron-withdrawing cyano group in this compound is expected to lower the LUMO energy, which could facilitate charge transfer in optoelectronic applications.

Table 3: Illustrative Frontier Molecular Orbital Energies Note: These values are hypothetical and serve to illustrate the concept. Actual values depend on the computational method and basis set used.

OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -2.5 eV
HOMO-LUMO Gap (ΔE)~ 4.0 eV

Analysis of the charge distribution and the Molecular Electrostatic Potential (MEP) map provides a visual representation of the electronic landscape of this compound. The MEP map identifies the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. scirp.orgresearchgate.net In benzothiazole derivatives, the nitrogen atom typically represents a region of high negative electrostatic potential (an electron-rich, nucleophilic site), making it a likely point of interaction with electrophiles or a hydrogen-bond acceptor. scirp.orgnih.gov Conversely, the hydrogen atoms of the benzene ring would exhibit positive potential. The strong electron-withdrawing nature of the cyano group would create a significant region of negative potential around its nitrogen atom, while simultaneously increasing the positive potential on the adjacent carbon atom of the thiazole ring. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity. scirp.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η). This index is useful for predicting how a molecule will behave as an electrophile in a reaction.

These descriptors offer a theoretical framework for comparing the reactivity of this compound with other related compounds. scirp.org

Table 4: Illustrative Chemical Reactivity Descriptors Note: This table is based on the illustrative energy values from Table 3.

DescriptorFormulaIllustrative Value
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.0 eV
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.5 eV
Electrophilicity Index (ω)χ² / (2η)5.06 eV

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, revealing insights into their structural stability, conformational changes, and interactions with their environment, such as solvents or biological macromolecules. For this compound, MD simulations can be particularly valuable in understanding its behavior in biological systems, for example, when it acts as a ligand for a protein target.

In a typical MD simulation protocol, the system (e.g., the benzothiazole derivative complexed with a protein) is placed in a simulation box filled with water molecules to mimic physiological conditions. The simulation then calculates the trajectory of every atom over time by solving Newton's equations of motion. biointerfaceresearch.com This process allows for the analysis of various dynamic parameters. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests that the ligand remains securely bound within the protein's active site and that the complex is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand to identify regions of high flexibility or rigidity. This can reveal which parts of the molecule are most involved in interactions.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, which is critical for understanding the specificity and strength of the binding interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity.

Studies on related benzothiazole derivatives have successfully used MD simulations to confirm their stable binding within the active sites of enzymes like acetylcholinesterase and protein kinases. biointerfaceresearch.comacs.org For instance, simulations have shown that specific derivatives can form stable interactions with key amino acid residues, supporting their potential as inhibitors. acs.orgnih.gov These computational approaches suggest that this compound could be similarly studied to predict its dynamic behavior and interaction profile with potential biological targets, guiding further experimental validation. nih.gov

Prediction of Structure-Property Relationships

The chemical structure of a molecule dictates its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are extensively used to establish these structure-property relationships. nih.gov For this compound, the fusion of the benzene and thiazole rings, along with the strongly electron-withdrawing cyano (-CN) group at the 4-position, defines its electronic and chemical characteristics.

DFT calculations can optimize the molecular geometry and compute a range of electronic and quantum chemical parameters. mdpi.com These parameters help in understanding the molecule's reactivity, stability, and potential applications, for instance, in optoelectronic materials. rsc.orgrsc.org

Key Quantum Chemical Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

The introduction of a cyano group, a strong electron acceptor, is known to significantly lower the LUMO energy of a conjugated system, thereby reducing the HOMO-LUMO gap. rsc.org This modification generally increases the electron affinity and alters the charge transport properties of the material. rsc.org Theoretical studies on related benzothiazole and cyanostilbene systems confirm that the position and nature of substituents have a profound impact on the electronic structure and photophysical properties. rsc.orgacs.org

Below is a table of hypothetical, yet representative, quantum chemical parameters for this compound, calculated using a common DFT method like B3LYP with a 6-31G* basis set. These values are based on trends observed for similar benzothiazole derivatives.

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.3 eVRelates to chemical reactivity and stability
Chemical Hardness (η)2.15 eVMeasures resistance to change in electron distribution
Electrophilicity Index (ω)2.26 eVQuantifies the ability to accept electrons

These values are illustrative and derived from general findings for related structures.

These computational predictions allow for a systematic tuning of properties. By understanding how the cyano group at the 4-position influences the electronic landscape, researchers can rationally design new derivatives with tailored properties for specific applications, such as in organic electronics or medicinal chemistry. rsc.org

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and energy barriers that are often difficult to probe experimentally. nih.gov DFT calculations are frequently employed to map out the potential energy surface of a reaction, allowing for the determination of the most favorable pathway. researchgate.net

The synthesis of this compound can be approached through several routes, and theoretical calculations can help elucidate the underlying mechanisms. One common method for forming the benzothiazole core is the condensation reaction between a 2-aminothiophenol (B119425) derivative and an aldehyde or carboxylic acid. mdpi.com Another key reaction is the introduction of the nitrile group, for example, through the cyanation of a corresponding halogenated precursor. mdpi.com

Investigating a Reaction Mechanism Computationally:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State (TS) Search: The transition state structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the TS determines the activation energy of the reaction.

Energy Profile Calculation: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. This profile reveals whether the reaction is exothermic or endothermic and provides the activation energy barrier, which dictates the reaction rate.

Analysis of Intermediates: The stability and electronic structure of any intermediates are analyzed to understand their role in the reaction pathway.

For example, the synthesis of a related compound, benzo[1,2-d:4,5-d′]bis( biointerfaceresearch.comacs.orgnih.govthiadiazole)-4-carbonitrile, was achieved via the cyanation of a bromo-precursor using copper(I) cyanide. mdpi.com A theoretical study of this type of reaction would involve modeling the interaction of the benzothiazole substrate with the cyanide source and catalyst, identifying the transition state for the nucleophilic aromatic substitution, and calculating the energy barrier for the C-Br bond cleavage and C-CN bond formation.

Similarly, computational studies have been used to elucidate the mechanism of ruthenium-catalyzed synthesis of benzothiazoles from N-arylthiourea precursors. researchgate.net These studies can propose modified mechanistic schemes, identifying the rate-determining step and explaining differences in reactivity based on the substrate. researchgate.net For this compound, theoretical elucidation could clarify the most efficient synthetic route, optimize reaction conditions, and explain the regioselectivity of the substitution on the benzothiazole ring system.

Advanced Applications of Benzo D Thiazole 4 Carbonitrile and Its Derivatives in Research

Optoelectronic Materials Science

The strong electron-withdrawing nature of the benzothiadiazole core and its derivatives makes them exceptional candidates for constructing high-performance organic electronic materials. researchgate.net These materials are integral to the development of next-generation optoelectronic devices due to their tunable electronic properties, intense light absorption, and good photochemical stability. researchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzothiadiazole have been successfully incorporated into OLEDs as emitters, leading to devices with high efficiency and color purity, particularly in the deep-red to near-infrared (NIR) regions. The design strategy often involves a donor-π-acceptor (D-π-A) structure, where the benzothiadiazole unit acts as the electron acceptor.

One study detailed novel emitters based on 5,6-difluorobenzo[c] nih.govacs.orgnih.govthiadiazole (BTDF). By inserting a thiophene (B33073) π-bridge between the BTDF acceptor and a triphenylamine (B166846) (TPA) donor, researchers created materials (BTDF-TTPA and BTDF-TtTPA) with deep-red to NIR emission. frontiersin.org Doped devices using these emitters achieved a remarkable maximum external quantum efficiency (EQE) of 5.75% with a deep-red emission. frontiersin.org Non-doped devices also showed impressive performance, with one achieving a maximum EQE of 1.44% and NIR emission peaked at 690 nm. frontiersin.org These results are among the best reported for deep-red to NIR fluorescent OLEDs. frontiersin.org

EmitterDevice TypeMax. EQE (%)Emission Peak (nm)CIE Coordinates
BTDF-TtTPA Doped5.75--
BTDF-TtTPA Non-doped1.44690(0.71, 0.29)
BCzB-PPI Non-doped4.43-(0.157, 0.080)

Data sourced from multiple studies on OLED performance. frontiersin.orgnih.gov

In the pursuit of deep-blue emitters, a non-doped OLED device using a carbazole-phenanthroimidazole derivative (BCzB-PPI) demonstrated a maximum EQE of 4.43% and a maximum luminance of 11,364 cd/m², with deep-blue emission coordinates of (0.157, 0.080). nih.gov

Application in Organic Photovoltaic Cells and Dye-Sensitized Solar Cells

Benzo[d]thiazole derivatives are pivotal in the advancement of solar energy conversion technologies. They are used as wide bandgap (WBG) polymer donors in organic solar cells (OSCs) and as sensitizers in dye-sensitized solar cells (DSSCs).

In the field of OSCs, a series of new WBG polymers utilizing a difluoro-benzo[d]thiazole (BTz) acceptor block have been developed. nih.gov By pairing a fluorinated polymer donor, PBTz-F, with the non-fullerene acceptor L8-BO, researchers achieved a high power conversion efficiency (PCE) of 18.57%. nih.gov Further optimization through a ternary blend approach, incorporating the PM6 donor, pushed the PCE to an impressive 19.54%, which is among the highest values recorded for single-junction OSCs. nih.gov

Benzothiadiazole-based dyes have also proven effective in DSSCs. A series of five organic dyes demonstrated PCEs ranging from 7.0% to 9.8%. rsc.org A co-sensitization strategy, combining two of these dyes, led to a further enhanced PCE of up to 10.9% with an iodine-based liquid electrolyte. rsc.org In another study, the co-sensitization of a benzothiadiazole dye (T4BTD-A) with squaraine-based dyes (HSQ3 and HSQ4) resulted in improved PCEs of 7.0% and 7.7%, respectively, up from the 6.4% efficiency of the T4BTD-A dye alone. nih.gov

Cell TypeMaterial/StrategyVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
OSC PBTz-F:L8-BO (Binary)---18.57
OSC PBTz-F:L8-BO + PM6 (Ternary)---19.54
DSSC Benzothiadiazole Dye Cocktail---10.9
DSSC T4BTD-A + HSQ4 (Co-sensitization)---7.7

Performance data for various solar cells utilizing benzo[d]thiazole derivatives. nih.govrsc.orgnih.gov

Organic Field-Effect Transistors and Electron-Accepting Materials

The strong electron-accepting properties of the benzothiadiazole unit are leveraged in the design of n-type polymers for organic field-effect transistors (OFETs). These materials are crucial for developing complementary logic circuits.

Researchers have synthesized donor-acceptor copolymers using a fused donor unit (CDTT) with various functionalized benzothiadiazole (BT) acceptors. A polymer incorporating a BT unit with one cyano and one fluorine group (PCDTT-FCNBT) exhibited significantly improved performance in OFETs, demonstrating an electron mobility (μe) of 0.4 cm² V⁻¹ s⁻¹. nih.gov This was a substantial increase compared to a related polymer with two cyano groups (PCDTT-DCNBT), which had a mobility of 0.031 cm² V⁻¹ s⁻¹. nih.gov

In another approach, copolymers based on an acceptor featuring 5,6-bis(octyloxy)benzo[c] nih.govacs.orgnih.govthiadiazole copolymerized with various donors were synthesized. rsc.org The device fabricated with the copolymer containing a bithiophene donor (CP3) showed the highest performance, with a maximum charge carrier mobility of 0.67 cm² V⁻¹ s⁻¹. rsc.org Additionally, new benzothiadiazole derivatives end-functionalized with carbazole (B46965) were characterized as organic semiconductors, with one compound exhibiting p-channel characteristics and a carrier mobility as high as 10⁻⁴ cm²/Vs. nih.gov

Polymer/CompoundDonor UnitAcceptor UnitMax. Electron Mobility (μe) (cm² V⁻¹ s⁻¹)
PCDTT-FCNBT CDTTFCNBT0.4
PCDTT-DCNBT CDTTDCNBT0.031
CP3 BithiopheneAlkoxy-functionalized BT0.67 (p-type)
Compound 1 -Carbazole-functionalized BT1 x 10⁻⁴ (p-type)

Electron mobility data for various OFETs based on benzothiadiazole derivatives. nih.govrsc.orgnih.gov

Development of Photoluminescent Materials

The inherent fluorescence of the thiazole (B1198619) ring system and the electronic characteristics of the broader benzothiadiazole structure make these compounds excellent platforms for creating novel photoluminescent materials. researchgate.net Their properties can be finely tuned by chemical modification, making them suitable for applications ranging from OLEDs to chemical sensors.

Derivatives of 5,6-difluorobenzo[c] nih.govacs.orgnih.govthiadiazole have been developed as emitters with hybridized local and charge-transfer (HLCT) state features. frontiersin.org This characteristic is crucial for achieving high photoluminescence quantum yields (PLQY) in the long-wavelength emission region, governed by the "energy-gap law." The insertion of a thiophene bridge between the donor and acceptor moieties in these molecules resulted in a significant red-shift of the emission peak by 67 nm while maintaining a high radiative transition rate. frontiersin.org

Furthermore, the benzo[1,2-d:4,5-d′]bis( nih.govacs.orgnih.govthiadiazole) system, which possesses strong electron-accepting properties, has been identified as a promising precursor for photoluminescent materials. The cyano derivative, benzo[1,2-d:4,5-d′]bis( nih.govacs.orgnih.govthiadiazole)-4-carbonitrile, serves as a key intermediate for creating unsymmetrical derivatives with potential applications in optoelectronics.

Medicinal Chemistry and Biological Target Identification

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide spectrum of biological activities. rsc.org Derivatives of benzo[d]thiazole-4-carbonitrile have been specifically investigated as potent and selective inhibitors of crucial bacterial and human enzymes.

Enzyme Inhibition Studies and Mechanism of Action

DNA Gyrase and Topoisomerase IV Inhibition: Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibacterial drugs because they are essential for bacterial DNA replication and are absent in eukaryotes. nih.gov Benzothiazole-based compounds have emerged as potent ATP-competitive dual inhibitors of these enzymes. nih.gov

Researchers have systematically explored the chemical space of benzothiazole-based inhibitors. One study replaced a 4,5,6,7-tetrahydrobenzo[d]thiazole core with a benzothiazole-2,6-diamine scaffold, leading to nanomolar inhibitors of Escherichia coli DNA gyrase and improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV. acs.org For example, one of the most potent compounds against E. coli DNA gyrase, which features a 3,4-dichloro-5-methyl-1H-pyrrole group, exhibited inhibitory activity in the low nanomolar range (10–25 nM). acs.org Another optimized inhibitor, compound 27, was identified as a balanced inhibitor of both gyrase and topoisomerase IV from both E. coli and S. aureus. acs.org

A key strategy to enhance the uptake of these inhibitors into Gram-negative bacteria involves conjugating them with siderophore mimics. nih.gov A conjugate labeled 18b demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV and showed enhanced antibacterial activity in iron-depleted conditions, confirming the success of the siderophore-Trojan horse strategy. nih.govrsc.org

CompoundTarget EnzymeOrganismIC₅₀ (µM)
5a DNA GyraseE. coli0.60
Compound 24 DNA GyraseE. coli0.004
Compound 27 DNA GyraseE. coli0.005
Compound 27 DNA GyraseS. aureus0.019
Compound 27 Topoisomerase IVE. coli0.040
Compound 27 Topoisomerase IVS. aureus0.013

Inhibitory concentrations (IC₅₀) of selected benzothiazole derivatives against bacterial topoisomerases. acs.orgacs.org

Carbonic Anhydrase Inhibition:nih.govnih.govnih.gov

The study found that 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a ) was a potent inhibitor, particularly against hCA II and hCA VII, with inhibition constants (Ki) in the low nanomolar range. nih.gov This compound and its analogues were highly selective, showing potent inhibition of hCA II and VII while being less effective against hCA I and inactive against hCA IV. nih.gov These findings suggest that such derivatives could be valuable leads for designing more potent and selective hCA inhibitors. nih.govnih.gov

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA VII (Ki, nM)
6a 105.437.6>1000045.4
AAZ (Acetazolamide) 25012742.5

Inhibition constants (Ki) of compound 6a and the standard drug Acetazolamide (AAZ) against human carbonic anhydrase isoforms. nih.gov

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. researchgate.net This makes it a prime target for the development of novel antibacterial agents. The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits. researchgate.net The GyrA subunit is responsible for the DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. researchgate.net

Research into benzothiazole-based compounds has revealed their potential as potent inhibitors of DNA gyrase. nih.gov These inhibitors typically target the ATP-binding site on the GyrB subunit, competing with ATP and thereby preventing the supercoiling function of the enzyme. researchgate.net The benzothiazole scaffold serves as a versatile platform for designing these inhibitors, with various substituents on the ring system influencing their potency and selectivity. nih.govnih.gov

Studies have shown that modifications at different positions of the benzothiazole ring can significantly impact the inhibitory activity. For instance, the attachment of a 3,4-dichloro-5-methyl-1H-pyrrole moiety at the 2-position of the benzothiazole has been found to confer potent E. coli gyrase inhibitory activity in the low nanomolar range. nih.gov Furthermore, the nature of the substituent at the 4-position of the benzothiazole scaffold has been shown to accommodate a variety of chemical properties, leading to potent DNA gyrase inhibition. nih.gov While direct studies on this compound are limited in this specific context, the established importance of substitution at the 4-position suggests that the electron-withdrawing nature of the carbonitrile group could play a significant role in modulating the binding affinity and inhibitory potential of these derivatives. The development of these inhibitors has led to compounds with improved activity against both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov

Compound TypeTarget EnzymeKey Findings
Benzothiazole derivatives with a pyrrole (B145914) carboxamide moietyE. coli DNA gyraseLow nanomolar inhibitory activity (10–25 nM). nih.gov
Benzothiazole-based inhibitorsS. aureus and E. coli DNA gyrase and topoisomerase IVNanomolar IC50 values and improved antibacterial activity against Gram-positive strains. nih.gov
Benzothiazole conjugates with siderophore mimics at position 4E. coli DNA gyraseLow nanomolar inhibition. nih.gov
Inhibition of Key Enzymes in Disease Pathways

The benzo[d]thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets, leading to a wide range of pharmacological activities. nih.gov Derivatives of benzo[d]thiazole have been investigated for their ability to inhibit various key enzymes implicated in a multitude of disease pathways.

For instance, benzothiazole derivatives have been explored as inhibitors of enzymes involved in bacterial growth and survival, such as peptide deformylase, uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), aldose reductase, and dihydroorotase. mdpi.com In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives are being developed as multi-target-directed ligands, capable of inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B).

While research specifically detailing the enzyme inhibitory profile of this compound is emerging, the synthesis of various derivatives bearing the carbonitrile group highlights its importance as a building block. For example, 1-phenyl-2,3-dihydro-3-oxo-1H-pyrido[2,1-b]this compound has been synthesized, demonstrating the chemical accessibility of this core structure for further derivatization and biological screening. orientjchem.org The electron-withdrawing properties of the carbonitrile group can influence the electronic distribution of the entire benzothiazole ring system, potentially enhancing its interaction with the active sites of various enzymes.

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

The researchgate.netnih.govnih.govtriazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a novel inhibitor that competes with nicotinamide (B372718) in the binding pocket of human PARP enzymes. nih.gov This finding underscores the potential of the benzothiazole core in designing PARP inhibitors. Depending on the substitution pattern, TBT derivatives have shown nanomolar potency against different PARP isoforms, including both poly- and mono-ADP-ribosylating enzymes. nih.gov

Furthermore, research on 1,3,4-thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives has demonstrated their efficacy as PARP1 inhibitors. youtube.com In silico molecular docking studies have shown that these compounds exhibit a binding affinity comparable to the known PARP1 inhibitor, olaparib. youtube.com The presence of the carbonitrile group in this related heterocyclic system suggests its potential importance in achieving potent PARP inhibition. Although direct evidence for this compound as a PARP inhibitor is not yet established, the activity of these related scaffolds provides a strong rationale for its investigation in this area.

ScaffoldTarget EnzymeKey Findings
researchgate.netnih.govnih.govTriazolo[3,4-b]benzothiazole (TBT)PARP7, PARP10, PARP11, PARP12, PARP14, PARP15, PARP2Nanomolar inhibition, with some derivatives being the most potent inhibitors reported to date for specific isoforms. nih.gov
1,3,4-Thiadiazolo[3,2-α]pyrimidine-6-carbonitrilePARP1Significant anticancer activity, with some compounds showing activity comparable to olaparib. youtube.com
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. youtube.comyoutube.com DPP-IV inhibitors are a class of oral antidiabetic drugs that enhance the levels of active incretins, leading to improved glycemic control. youtube.comyoutube.com

While direct studies on this compound as a DPP-IV inhibitor are limited, research on related heterocyclic systems suggests the potential of this scaffold. For example, benzimidazole-based derivatives have been evaluated as dual inhibitors of DPP-4 and xanthine (B1682287) oxidase. nih.gov Specifically, a 1,3-thiazolo[3,2-a]benzimidazolone derivative was identified as an effective dual inhibitor. nih.gov Furthermore, the development of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids has yielded potent and selective DPP-4 inhibitors. nih.gov The exploration of various heterocyclic scaffolds for DPP-IV inhibition indicates that the benzo[d]thiazole nucleus, particularly with strategic substitutions like the 4-carbonitrile group, could be a promising area for future research in the development of novel antidiabetic agents.

Antibacterial and Antimicrobial Activity Research and Resistance Mechanisms

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have been extensively investigated for their antibacterial properties against a wide range of pathogens. mdpi.comnih.gov

One study focused on the synthesis and evaluation of thiazolidinone derivatives of benzothiazole, including a compound with a 6-carbonitrile substituent (2-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile). nih.gov This research found that the replacement of a 6-trifluoromethoxy group with a 6-cyano group improved the antibacterial activity against a resistant strain of P. aeruginosa. nih.gov The mechanism of action for these compounds was predicted to be the inhibition of LD-carboxypeptidase through in silico docking studies. nih.gov

Other research has demonstrated that benzothiazole derivatives can exhibit broad-spectrum antibacterial activity. For instance, some derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. nih.gov The substitution pattern on the benzothiazole ring is crucial for activity, with certain substituents enhancing the potency against specific bacterial strains. mdpi.com The development of pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives has also yielded compounds with significant antimicrobial activity. mdpi.com

Compound TypeBacterial StrainsKey Findings
2-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrileResistant P. aeruginosaImproved activity compared to the 6-trifluoromethoxy analogue. nih.gov
Thiazolidinone derivatives of 6-chlorobenzothiazoleS. aureus, MRSA, resistant E. coli, L. monocytogenes, S. typhimuriumSignificant improvement in antibacterial activity. nih.gov
Heteroarylated benzothiazolesE. coli, S. aureusModerate antibacterial activity, with inhibition of E. coli MurB predicted as a mechanism. nih.gov

Antifungal Activity Investigations

Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, are a growing concern, especially in immunocompromised individuals. The development of new antifungal agents with improved efficacy and reduced toxicity is a critical area of research. The benzothiazole scaffold has been identified as a promising framework for the design of novel antifungal compounds. researchgate.netorientjchem.orgbenthamscience.com

Studies have shown that the antifungal activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the ring system. researchgate.net For example, research on 2-amino substituted benzothiazole derivatives has demonstrated their potential as antifungal agents. researchgate.net Similarly, the synthesis and evaluation of other benzothiazole derivatives have revealed compounds with activity against various fungal strains. orientjchem.org

While specific studies focusing on this compound are not extensively reported in the context of antifungal activity, the known importance of the substitution pattern on the benzothiazole ring suggests that the 4-carbonitrile group could influence the antifungal properties. benthamscience.com The electron-withdrawing nature of the nitrile group may enhance the interaction of the molecule with fungal-specific targets. Research on related heterocyclic compounds, such as 1,2,4-triazoles, has shown that the presence of certain substituents can significantly enhance antifungal activity. nih.gov This provides a rationale for the future investigation of this compound and its derivatives as potential antifungal agents.

Antiviral Activity Research (e.g., against HIV)

The benzothiazole scaffold is a recognized pharmacophore in the development of antiviral agents, with research indicating its potential against a variety of viruses, including Human Immunodeficiency Virus (HIV). mdpi.commdpi.com While specific studies focusing exclusively on this compound derivatives are limited in publicly available literature, the broader class of benzothiazole derivatives has been investigated for anti-HIV activity. mdpi.comresearchgate.netnih.gov

Researchers have explored how different substitutions on the benzothiazole ring influence antiviral potency. For instance, the attachment of various aryl moieties at the 2nd position of the benzothiazole ring, either directly or through linkers like amine or amide groups, has been shown to yield potent antiviral compounds. mdpi.com Additionally, substitutions at the 5th and 6th positions with groups like methyl have been noted to enhance the antiviral efficacy of these compounds. mdpi.com Some benzothiazole derivatives are thought to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com The introduction of a hydrophobic 8-aryl substituent on a related benzo researchgate.netnih.govisothiazolo[2,3-a]pyrimidine scaffold, derived from a benzothiazine, was found to improve anti-HIV activity. nih.govkyoto-u.ac.jp

While these findings highlight the potential of the benzothiazole core in anti-HIV research, further investigation is required to specifically elucidate the role and efficacy of the 4-carbonitrile substitution in this context.

Anticancer Activity Studies: Induction of Apoptosis and Topoisomerase II Inhibition

Derivatives of benzothiazole are a significant class of compounds under investigation for their anticancer properties. nih.gov Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit key enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells. nih.govnih.gov

One of the mechanisms by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis. For example, certain mannich base arylimidazo derivatives containing a benzothiazole moiety have been shown to enhance the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Similarly, substituted bromopyridine acetamide (B32628) benzothiazole derivatives have been found to cause apoptosis in a concentration-dependent manner in HepG2 cancer cells. nih.gov

Furthermore, the inhibition of topoisomerase II is another important mechanism of action for some anticancer agents. While direct studies on this compound are not extensively detailed, related heterocyclic systems have been explored as topoisomerase II inhibitors. nih.govacs.org For instance, benzodiimidazole and dipyrroloimidazobenzimidazole quinone ring systems have been identified as catalytic inhibitors of topoisomerase II. nih.gov These findings suggest that the benzothiazole scaffold could be a valuable framework for designing novel topoisomerase II inhibitors.

The anticancer activity of benzothiazole derivatives is often linked to the specific substitutions on the benzothiazole ring. The introduction of a pyrazole (B372694) moiety, for instance, has been shown to significantly enhance the antitumor activity of certain benzothiazole derivatives. nih.gov

Anti-tubercular Agent Development and Target Interaction Analysis (e.g., DprE1)

A critical area of research for benzothiazole derivatives is in the development of new anti-tubercular agents, particularly those targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov This enzyme is vital for the synthesis of the mycobacterial cell wall, making it an attractive target for new tuberculosis drugs. nih.gov

Several research groups have focused on developing benzothiazole-based compounds as DprE1 inhibitors. nih.gov While much of the literature discusses the broader class of benzothiazoles, the structural features of these inhibitors often include various substitutions on the benzothiazole ring to optimize their binding and efficacy. Scaffold morphing approaches have been employed to identify novel DprE1 inhibitors, leading to the discovery of new chemical series with potent antimycobacterial activity. nih.gov For instance, a novel benzimidazole-based DprE1 inhibitor was developed from a 1,4-azaindole series, demonstrating improved solubility and a higher free plasma fraction while maintaining potent DprE1 inhibition. nih.gov

The development of these compounds often involves identifying a "scaffold" that can be chemically modified to improve its properties. The structural analysis of novel scaffolds that inhibit DprE1 is considered a promising path for the discovery and development of new anti-tuberculosis drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies are crucial for optimizing their therapeutic potential and selectivity.

In the context of anticancer activity, SAR studies have revealed that specific substitutions on the benzothiazole ring are key to their efficacy. For example, the introduction of a fluorine atom at the 7th position of a pyrrolidine-based imidazo (B10784944) benzothiazole derivative was found to enhance its cytotoxicity. nih.gov Similarly, the anticancer activity of other benzothiazole derivatives was attributed to the presence of methoxy (B1213986) and chloro groups. nih.gov The addition of a pyrazole moiety has also been shown to significantly boost the antitumor activity of benzothiazole scaffolds. nih.gov

For antiviral applications, SAR analysis has indicated that substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring are important for potency. mdpi.com The nature of the aryl group at the 2-position and the presence of small alkyl groups at other positions can significantly impact the anti-HIV activity of these compounds. mdpi.com

These studies highlight the importance of systematic structural modifications to the benzothiazole core to develop derivatives with enhanced biological efficacy and selectivity for their intended targets.

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand (a potential drug molecule) and its protein target at the atomic level. For this compound derivatives, molecular docking studies are instrumental in elucidating their binding modes and affinities to various biological targets.

In anticancer research, molecular docking has been employed to study the interaction of benzothiazole derivatives with targets like the HER enzyme and DNA. nih.gov These studies help in understanding how these compounds bind to the active sites of enzymes or the grooves of DNA, providing insights into their mechanism of action. For instance, docking studies have shown that certain benzo[d]thiazol-2-amine derivatives exhibit strong binding affinities to the HER enzyme, suggesting their potential as cancer therapy candidates. nih.gov

Similarly, in the context of anti-tubercular drug development, molecular dynamics simulations have been used to predict the direct and stable binding of inhibitors to the active site of DprE1. nih.gov These simulations provide a detailed view of the ligand-protein interactions, which is crucial for the rational design of more potent inhibitors.

Molecular docking studies have also been applied to investigate the binding of thiazole derivatives to tubulin, a key protein involved in cell division and a target for some anticancer drugs. nih.gov These studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and stability of the ligand-protein complex.

Agrochemical Development

The benzothiazole scaffold is not only important in medicinal chemistry but also shows promise in the development of new agrochemicals. nih.gov

Herbicidal Properties

Derivatives of benzothiazole have been investigated for their herbicidal properties. nih.govresearchgate.net While specific research on this compound in this area is not widely documented, the general class of benzothiazoles has shown activity. For instance, some 1,3,4-thiadiazole (B1197879) derivatives, a related class of heterocyclic compounds, have been reported to exhibit herbicidal activity. researchgate.net The structural similarities between these scaffolds suggest that benzothiazole derivatives could also be effective herbicides.

Research in this area often focuses on identifying specific enzyme targets in plants. The development of compounds that inhibit these enzymes can lead to the creation of selective and effective herbicides. The broad spectrum of biological activities associated with the benzothiazole nucleus makes it a promising starting point for the discovery of new agrochemical agents. nih.gov

Insecticidal Applications

The benzothiazole scaffold is a significant structure in the discovery of new agrochemicals, with various derivatives demonstrating notable insecticidal and nematicidal activities. nih.gov While research specifically detailing the insecticidal properties of this compound is limited, studies on related benzothiazole and benzo[d] nih.govmdpi.comresearchgate.netthiadiazole derivatives provide strong evidence for the potential of this chemical class in pest management.

Research into compounds containing the benzothiazole moiety has shown a range of biological activities, which are crucial for developing new chemical pesticides. nih.gov The introduction of a benzothiazole ring is a key strategy in creating molecules with potential insecticidal effects. For instance, derivatives of 1,2,3-benzotriazin-4-one containing a benzo[d] nih.govmdpi.comresearchgate.netthiadiazole group have been synthesized and tested for their ability to control the root-knot nematode Meloidogyne incognita. nih.gov Many of these compounds exhibited significant inhibitory activity against the nematode at a concentration of 20 mg/L. nih.gov

Two compounds from this study, designated A2 and A3, were particularly effective, showing inhibition rates of 50.4% and 53.1%, respectively, at a low concentration of 1.0 mg/L. nih.gov This highlights the potency that can be achieved by incorporating the benzothiazole-related scaffold into larger molecular structures designed for agricultural applications. nih.gov The structure-activity relationship analysis suggested that the type and position of substituents on the molecule play a crucial role in its nematicidal efficacy. nih.gov The benzothiazole structure itself is recognized for its ability to induce systemic acquired resistance in plants, potentially enhancing a plant's own defense mechanisms against pests. nih.gov

Nematicidal Activity of Benzo[d] nih.govmdpi.comresearchgate.netthiadiazole Derivatives against M. incognita

CompoundConcentration (mg/L)Inhibition Rate (%)Source
A21.050.4 nih.gov
A31.053.1 nih.gov
General Derivatives20Significant Inhibition nih.gov

Dye and Pigment Chemistry (e.g., Charge Transfer Processes)

Electron-accepting heterocyclic systems are fundamental to the design of organic chromophores and optoelectronic materials. mdpi.com They function by lowering the molecule's band gap, which facilitates intramolecular charge transfer (ICT), a key process in the absorption and emission of light. mdpi.com The benzo[d]thiazole core, particularly when functionalized with a strong electron-withdrawing group like a nitrile (carbonitrile), fits this profile perfectly.

The combination of an electron-donating unit and an electron-accepting unit within the same molecule (a D-A structure) is a common strategy in the development of functional dyes. mdpi.com The benzothiazole or the related benzothiadiazole moiety often serves as the acceptor. mdpi.commdpi.com The cyano group (-CN) is a potent electron-withdrawing group, and its inclusion on an electron-accepting heterocycle like benzothiazole enhances these properties. mdpi.comresearchgate.net This makes this compound and its derivatives promising candidates for creating materials with tailored optical and electronic properties. mdpi.comresearchgate.net

For example, the synthesis of benzo[1,2-d:4,5-d′]bis( nih.govmdpi.comresearchgate.netthiadiazole)-4-carbonitrile has been successfully achieved. mdpi.comresearchgate.net This compound is considered a valuable precursor for creating more complex, unsymmetrically substituted derivatives for use in organic optoelectronics. mdpi.com The presence of the cyano group was confirmed by IR spectroscopy, showing a characteristic band at 2233 cm⁻¹. mdpi.comresearchgate.net Such D-A molecules are foundational for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). mdpi.com

Supramolecular Chemistry and Molecular Recognition

The specific arrangement of heteroatoms and aromatic rings in this compound makes it an interesting building block for supramolecular chemistry, which relies on non-covalent interactions to form larger, organized structures.

Hydrogen bonds are a primary driving force in molecular self-assembly. In derivatives of benzothiazole, a variety of hydrogen bonds, including conventional and unconventional (e.g., C-H···N, C-H···S), can dictate how molecules arrange themselves in the solid state. mdpi.com For instance, in the crystal structure of a D-A molecule containing a benzothiadiazole acceptor, multiple short intermolecular contacts, such as C-H···S (with distances of 2.95 Å and 2.99 Å) and C-H···N (2.56 Å), have been identified. mdpi.com These interactions are shorter than the sum of the van der Waals radii, indicating significant hydrogen bonding that influences the crystal architecture. mdpi.com The nitrogen atom of the nitrile group in this compound can also act as a hydrogen bond acceptor, further guiding self-assembly processes. This controlled self-assembly can lead to the formation of well-defined nanostructures. mdpi.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The nitrogen atoms in the thiazole ring and the nitrile group of this compound are potential halogen bond acceptor sites.

Studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazole, have shown that halogenated derivatives can be readily prepared. udayton.edu X-ray analysis of 2,5-dibromothiazolo[5,4-d]thiazole (B3204745) reveals a planar structure with strong π-stacking interactions in the solid state. udayton.edu Similarly, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comresearchgate.netthiadiazole) has been synthesized and its reactivity studied. mdpi.comresearchgate.net The ability to introduce halogen atoms onto the benzothiazole framework is the first step toward exploiting halogen bonding. These halogenated derivatives could then be used to direct the assembly of supramolecular structures through specific and directional halogen bonds with suitable acceptor molecules.

The aggregation of functional molecules can be controlled to produce materials with unique properties and morphologies. Benzothiazole derivatives have been shown to form distinct aggregates through processes like precipitation or solvent-vapor diffusion. mdpi.com In one study, a donor-acceptor molecule based on benzothiadiazole was driven to aggregate into highly uniform cube-like micro-crystals and spherical architectures. mdpi.com

The final morphology of the aggregates could be controlled by the preparation method. mdpi.com This aggregation was driven by the synergistic effects of multiple non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com Interestingly, this particular compound also exhibited aggregation-induced emission (AIE), where the molecule is weakly fluorescent in solution but becomes highly emissive in the aggregated or solid state. mdpi.com This phenomenon is highly desirable for applications in sensors and optoelectronic devices.

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a larger molecule (the host), such as a cyclodextrin, calixarene, or cucurbituril. frontiersin.org This interaction can alter the properties of the guest, for example, by increasing its solubility or protecting it from degradation. rsc.org

The benzothiazole moiety is a suitable candidate for acting as a guest in such systems. Research on thiabendazole, a molecule containing both benzimidazole (B57391) and thiazole rings, showed that it forms inclusion complexes with cucurbit[n]uril hosts. researchgate.net Depending on the specific host, either the benzimidazole or the thiazole part of the guest was selectively encapsulated within the host's cavity. researchgate.net

Such host-guest systems have significant potential in sensing. The binding of a guest like this compound to a host molecule can trigger a detectable signal, such as a change in fluorescence. rsc.org For example, pillar nih.govarene-based systems have been used for the fluorescence "turn-on" sensing of specific metal ions. rsc.org The unique electronic properties conferred by the benzothiazole-4-carbonitrile structure could be harnessed to design sensitive and selective chemical sensors based on host-guest interactions.

Future Research Directions and Emerging Opportunities for Benzo D Thiazole 4 Carbonitrile

Development of Novel and Sustainable Synthetic Pathways

The synthesis of benzothiazole (B30560) derivatives has a long history, but future research must prioritize the development of more efficient, cost-effective, and environmentally benign methods. While traditional multi-step syntheses often involve harsh conditions, modern chemistry offers greener alternatives. A key future direction is the adoption of sustainable practices that minimize waste and energy consumption.

Research efforts could focus on:

One-Pot Multicomponent Reactions: These reactions, which combine multiple reactants in a single operation, offer a streamlined approach to complex molecules, reducing solvent usage and purification steps. rsc.org The development of one-pot strategies for synthesizing substituted Benzo[d]thiazole-4-carbonitrile derivatives is a promising area of exploration.

Green Solvents: Moving away from volatile organic solvents is crucial. Studies have demonstrated the successful synthesis of benzothiazoles in water or under solvent-free conditions. researchgate.net Another promising green solvent, Polyethylene glycol (PEG-400), has been shown to be effective and recyclable in the synthesis of related heterocyclic systems. nih.gov

Modern Catalytic Systems: The cyanation of halogenated precursors is a direct method to introduce the nitrile group. For instance, the synthesis of a related compound, benzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comresearchgate.netthiadiazole)-4-carbonitrile, was achieved through the cyanation of its bromo-derivative using copper(I) cyanide. mdpi.comresearchgate.net Future work could optimize this transformation for the this compound scaffold using more efficient and less toxic catalysts.

C-H Bond Functionalization: Direct C-H bond functionalization represents a state-of-the-art synthetic strategy that avoids the pre-functionalization of starting materials. nih.gov Developing methods to directly introduce the nitrile group or other functionalities onto a pre-formed benzothiazole ring via C-H activation would be a significant advancement in synthetic efficiency. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzothiazole Derivatives

Approach Traditional Methods Future Sustainable Directions
Strategy Multi-step synthesis, use of pre-functionalized precursors. One-pot multicomponent reactions, direct C-H functionalization. rsc.orgnih.gov
Solvents Often rely on volatile and hazardous organic solvents like DMF. mdpi.comresearchgate.net Water, PEG-400, or solvent-free conditions. researchgate.netnih.gov
Efficiency Can be time-consuming with lower overall yields due to multiple steps. Higher atom economy, reduced reaction times, and fewer purification steps. mdpi.com
Byproducts Can generate significant stoichiometric waste. Catalytic systems minimize waste, and solvents can be recycled. nih.govmdpi.com

Exploration of Undiscovered Chemical Reactivity of the Nitrile at the 4-Position

The nitrile group is a highly versatile functional handle, yet its full reactive potential within the this compound framework remains largely untapped. The electron-withdrawing nature of this group significantly influences the reactivity of the entire heterocyclic system. Future research should systematically explore the chemical transformations of this nitrile group to generate diverse libraries of new compounds.

Key areas for exploration include:

Functional Group Interconversion: The nitrile group can be readily converted into other valuable functionalities. For example, its reduction can yield a primary amine, hydrolysis can produce a carboxylic acid, and cycloaddition reactions with azides can form a tetrazole ring. Each of these new functional groups offers a different vector for derivatization or for modulating the compound's biological or material properties.

Influence on Ring Reactivity: The benzothiazole ring itself has specific reactivity patterns. For instance, deprotonation with strong bases is known to occur at the C2 position in the parent thiazole (B1198619) ring. wikipedia.org A critical research question is how the powerful electron-withdrawing nitrile at the C4-position modulates the acidity and nucleophilicity of the other positions on the ring, potentially enabling novel and site-selective functionalization.

Participation in Advanced Reactions: Investigating the nitrile group's ability to participate in sophisticated organic reactions, such as metal-catalyzed cross-coupling or novel cycloaddition pathways, could lead to the construction of complex molecular architectures that are currently inaccessible.

Table 2: Potential Chemical Transformations of the 4-Position Nitrile Group

Reagent(s) Resulting Functional Group Potential Application
H₂, Catalyst (e.g., Pd/C) Amine (-CH₂NH₂) Introduce basic center, linker for further synthesis.
H₂O, H⁺ or OH⁻ Carboxylic Acid (-COOH) Improve water solubility, serve as a coordination site.
NaN₃, Lewis Acid Tetrazole Ring Bioisosteric replacement for carboxylic acid in drug design.
Organometallic Reagents (e.g., Grignard) Ketone (-C(O)R) Scaffold for further elaboration.

Integration into Advanced Functional Materials for Enhanced Performance

The electronic properties of this compound make it an attractive candidate for the development of next-generation organic functional materials. Electron-withdrawing heterocyclic units are fundamental components in optoelectronic devices. mdpi.com The fusion of the benzothiazole core with a cyano group can lead to materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for creating electron-accepting and electron-transporting materials. mdpi.com

Emerging opportunities in this area include:

Organic Electronics: There is significant potential for using this compound as a core building block in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com Its inherent electronic properties could be fine-tuned through chemical derivatization to optimize charge transport, emission color, and efficiency.

Chemosensors: The benzothiazole scaffold can be functionalized to act as a fluorescent chemosensor. The nitrile group can modulate the electronic structure and provide a potential interaction site, enabling the design of sensors that exhibit a detectable change in their optical properties upon binding to specific analytes.

Luminescent Materials: Cyano derivatives of electron-accepting heterocycles are recognized as potential components of photoluminescent materials. mdpi.comresearchgate.net Research into polymers or small molecules incorporating the this compound unit could lead to new dyes and pigments with high stability and quantum yields.

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. rsc.orgnih.govnih.gov However, for many of these derivatives, the precise molecular mechanism of action is not fully understood. A major future opportunity lies in moving beyond phenotypic screening to elucidate the specific biological targets and pathways modulated by this compound derivatives.

Future research should focus on:

Target Identification: Utilizing modern chemical biology techniques to identify the specific proteins that derivatives bind to. For example, benzothiazoles have been identified as inhibitors of crucial enzymes like VEGFR-2 in cancer and the main protease in viruses. nih.govnih.gov Identifying the targets for this compound derivatives is the first step toward rational drug design.

Structural Biology: Obtaining high-resolution crystal structures of these compounds bound to their protein targets would provide invaluable insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and selectivity. nih.gov

Understanding Drug Resistance: In infectious diseases like tuberculosis, drug resistance is a major challenge. rsc.org Mechanistic studies can help understand how resistance to benzothiazole-based agents might develop, enabling the design of new derivatives that can overcome these mechanisms. rsc.org

Rational Design of Derivatives with Tunable Properties via Computational Methods

Advances in computational chemistry provide powerful tools for the rational design of new molecules, accelerating the discovery process and reducing reliance on trial-and-error synthesis. For this compound, in silico methods can guide the synthesis of derivatives with optimized properties for specific applications.

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It has been effectively used to design new benzothiazole-based inhibitors of targets like VEGFR-2 and bacterial enzymes. nih.govnih.gov This approach can be used to prioritize which derivatives of this compound are most likely to be active, saving significant synthetic effort.

Density Functional Theory (DFT): DFT calculations can predict the electronic properties of a molecule, such as its HOMO-LUMO energy gap, reactivity, and stability. nih.gov This is crucial for designing both functional materials (tuning electronic properties) and drugs (understanding metabolic stability and reactivity).

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of virtual compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic properties or toxicity issues, a critical step in drug development. nih.gov

Table 3: Application of Computational Methods in Derivative Design

Computational Method Application in Research Specific Insight Gained
Molecular Docking Predicting binding mode and affinity to biological targets. nih.govnih.gov Identifies key interactions (H-bonds, hydrophobic contacts) with protein residues; guides substituent placement for enhanced potency. nih.gov
Density Functional Theory (DFT) Calculating electronic structure and reactivity. nih.gov Determines HOMO-LUMO gap for material design; predicts sites of metabolic attack; assesses chemical stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Building models that correlate chemical structure with biological activity. Predicts the activity of unsynthesized compounds; identifies key molecular descriptors for bioactivity.
ADME/Tox Modeling Predicting pharmacokinetic and toxicity profiles. nih.gov Assesses drug-likeness, including solubility, permeability, and potential for adverse effects, early in the design phase.

Addressing Challenges in Compound Optimization for Specific Applications

While the potential is vast, translating this compound into real-world applications requires overcoming several optimization challenges. A multidisciplinary approach is essential to navigate the complex interplay between chemical structure, material performance, and biological activity.

Key challenges to address include:

For Materials Applications: The primary challenges involve optimizing for performance and stability. This includes achieving high quantum efficiency in light-emitting materials, ensuring good charge mobility in transistors, and guaranteeing long-term operational stability under environmental stress.

For Medicinal Applications: The path to a therapeutic agent is fraught with challenges. Key hurdles include enhancing target specificity to minimize off-target side effects, improving bioavailability so the compound can reach its target in the body, and overcoming potential mechanisms of drug resistance. rsc.org Furthermore, ensuring a favorable safety profile is paramount. nih.gov

Balancing Properties: Often, optimizing for one property can be detrimental to another. For example, increasing the potency of a drug candidate might negatively impact its solubility or increase its toxicity. The central challenge is the multiparameter optimization required to find a compound that balances all the necessary attributes for its intended application, whether as a material or a medicine.

Future success will depend on an integrated research strategy that combines innovative synthesis, advanced materials characterization, rigorous biological evaluation, and predictive computational modeling to systematically address these challenges and unlock the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzo[d]thiazole-4-carbonitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation reactions. For example, substituted benzaldehydes can react with 2-aminobenzenethiol under acid catalysis (e.g., glacial acetic acid) in ethanol, followed by reflux and solvent evaporation . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–8 hours), and acid catalyst concentration. Purity is enhanced using column chromatography or recrystallization, with yields monitored via HPLC (>93% purity reported) .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and aromatic C=C stretches at 1500–1600 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) confirms substitution patterns; for example, aromatic protons appear at δ 7.2–8.5 ppm, while nitrile carbons resonate at ~115 ppm .
  • Mass spectrometry validates molecular weights (e.g., [M+H]⁺ peaks matching theoretical values within 0.1 Da) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests under varying pH (2–12) and temperatures (25–60°C) show degradation <5% over 24 hours in neutral conditions. Storage recommendations include inert atmospheres (N₂) and desiccated environments to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G) predict NMR chemical shifts and vibrational frequencies, aiding in assigning ambiguous signals. For example, discrepancies in ¹³C NMR between experimental (δ 115 ppm) and calculated (δ 117 ppm) nitrile carbons may arise from solvent effects, which are corrected using the polarizable continuum model (PCM) . TD-DFT further validates UV-Vis absorption bands by simulating electronic transitions .

Q. What strategies improve the efficiency of this compound-based host materials in OLEDs?

  • Methodological Answer : Incorporating electron-deficient moieties (e.g., benzimidazole) enhances electron-transport properties. For instance, CzBBIT and 2CzBBIT achieve high triplet energy (ET = 3.0 eV) via sp³-hybridized methylene bridges, balancing charge transport. Device optimization involves:

  • Solution-processed doping (e.g., 20 wt% IAcTr-out emitter) to reduce aggregation.
  • HOMO/LUMO alignment (e.g., HOMO = −5.8 eV, LUMO = −2.9 eV) for efficient exciton confinement.
  • Transient PL studies confirm delayed fluorescence (τd = 1.2 µs), yielding external quantum efficiencies (EQE) up to 23.3% .

Q. How do structural modifications of this compound impact antimicrobial activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO₂, –Cl) at the 4-position enhances activity against Gram-positive bacteria (MIC = 2–8 µg/mL). Molecular docking (AutoDock Vina) reveals binding to bacterial DNA gyrase (∆G = −9.2 kcal/mol) via hydrogen bonds with Thr165 and hydrophobic interactions. In vitro assays (e.g., broth microdilution) validate >90% inhibition at 10 µg/mL .

Q. What green chemistry approaches are viable for synthesizing this compound derivatives?

  • Methodological Answer : Fe₃O4@SiO2@vanillin@thioglycolic acid nanocatalysts enable one-pot, solvent-free synthesis at 80°C, achieving yields >85%. Advantages include:

  • Recyclability (≥5 cycles with <5% yield drop).
  • Reduced E-factor (0.3 vs. 2.5 for traditional methods).
  • Microwave-assisted reactions further cut reaction times from hours to minutes (e.g., 30 minutes at 100 W) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.